Ethyl (R)-2-(tosyloxy)propanoate, with the Chemical Abstracts Service (CAS) Number 117589-34-1, is a chiral compound that serves as a significant building block in organic synthesis. This compound is characterized by its unique molecular structure, which includes a tosylate group that enhances its reactivity in various chemical transformations. Ethyl (R)-2-(tosyloxy)propanoate is primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its ability to participate in nucleophilic substitution and esterification reactions.
Ethyl (R)-2-(tosyloxy)propanoate is classified as an organic compound belonging to the family of esters and tosylates. Its molecular formula is C₁₂H₁₆O₅S, and it has a molecular weight of 272.3174 g/mol. The compound's structure can be represented using the Simplified Molecular Input Line Entry System (SMILES) notation: CCOC(=O)[C@H](OS(=O)(=O)c1ccc(cc1)C)C
.
The synthesis of Ethyl (R)-2-(tosyloxy)propanoate typically involves the tosylation of an alcohol followed by esterification. One common method includes:
The reaction conditions for tosylation generally require an inert atmosphere and low temperatures to minimize side reactions. The subsequent esterification can be performed under reflux conditions to ensure complete conversion of reactants .
Ethyl (R)-2-(tosyloxy)propanoate features a chiral center at the second carbon, contributing to its enantiomeric properties. The tosylate group (-OS(=O)(=O)C₆H₄CH₃) enhances electrophilicity, facilitating nucleophilic attacks.
Ethyl (R)-2-(tosyloxy)propanoate participates in various chemical reactions:
These reactions are crucial for synthesizing more complex organic molecules from simpler precursors .
The mechanism of action for Ethyl (R)-2-(tosyloxy)propanoate primarily involves:
This mechanism facilitates the creation of enantiomerically pure compounds essential for pharmaceutical applications .
These properties make Ethyl (R)-2-(tosyloxy)propanoate versatile for various synthetic applications .
Ethyl (R)-2-(tosyloxy)propanoate finds numerous applications in scientific research and industrial processes:
Its ability to undergo diverse reactions makes it invaluable in organic chemistry .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4